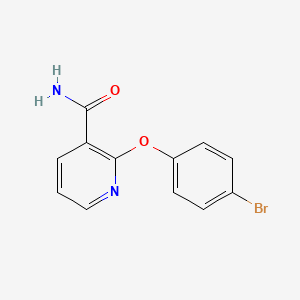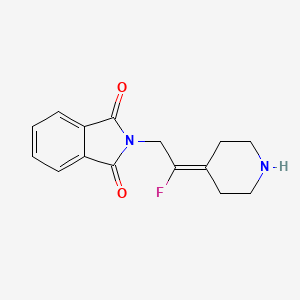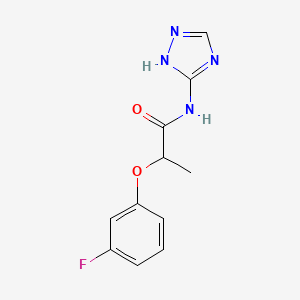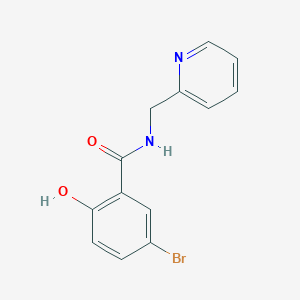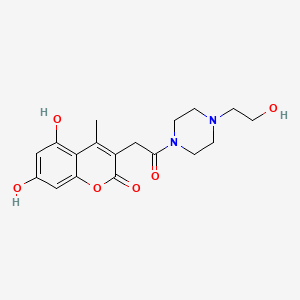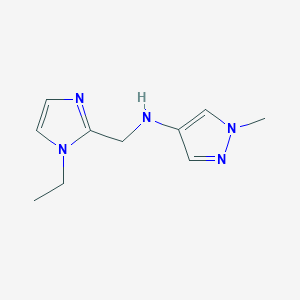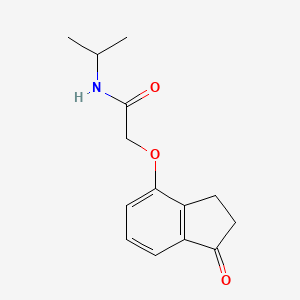
((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline: is a synthetic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its specific stereochemistry and the presence of a pivalamide group, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pivalamide group and the incorporation of the proline moiety. Common reagents used in these reactions include pivaloyl chloride, proline derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions: ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical syntheses.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool in understanding biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may contribute to the development of new drugs or therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-D-proline: This is the enantiomer of the compound and has different stereochemistry.
((S)-3,3-Dimethyl-2-acetamidobutanoyl)-L-proline: This compound has a similar structure but with an acetamide group instead of a pivalamide group.
Uniqueness: ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline is unique due to its specific stereochemistry and the presence of the pivalamide group. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H28N2O4 |
|---|---|
Poids moléculaire |
312.40 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-(2,2-dimethylpropanoylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)11(17-14(22)16(4,5)6)12(19)18-9-7-8-10(18)13(20)21/h10-11H,7-9H2,1-6H3,(H,17,22)(H,20,21)/t10-,11+/m0/s1 |
Clé InChI |
BHKKFWGWNNYXCI-WDEREUQCSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


